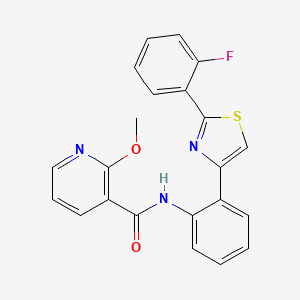

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-methoxynicotinamide

Description

Properties

IUPAC Name |

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-2-methoxypyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FN3O2S/c1-28-21-16(9-6-12-24-21)20(27)25-18-11-5-3-8-15(18)19-13-29-22(26-19)14-7-2-4-10-17(14)23/h2-13H,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQQZGIYNRAKKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)NC2=CC=CC=C2C3=CSC(=N3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-methoxynicotinamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, structure, and various biological effects, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound's structure can be described as a hybrid molecule containing a thiazole ring, a fluorophenyl group, and a methoxynicotinamide moiety. The synthesis typically involves multi-step reactions starting from commercially available precursors.

Synthesis Overview :

- Starting Materials : 2-fluorophenylthiazole derivatives and nicotinamide.

- Reaction Conditions : Base-catalyzed condensation reactions in solvent systems like ethanol or DMF.

- Yield : The overall yield of the synthesized compound is generally reported to be between 60-80%, depending on the specific reaction conditions used.

Antifungal Activity

Recent studies have highlighted the antifungal properties of thiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various fungal strains, including Candida albicans and Candida parapsilosis. The Minimum Inhibitory Concentration (MIC) values for these compounds were comparable to traditional antifungals like ketoconazole, indicating their potential as effective antifungal agents .

Anticancer Activity

Thiazole derivatives are also known for their anticancer properties. Studies have demonstrated that certain thiazole-containing compounds inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds with similar structures have been shown to interact with specific cellular pathways involved in cancer progression .

Antimicrobial Activity

In addition to antifungal properties, thiazole derivatives exhibit broad-spectrum antimicrobial activity. Research indicates that these compounds can inhibit bacterial growth effectively, demonstrating potential as new antimicrobial agents .

Data Tables

Case Studies

- Case Study on Antifungal Activity : A study evaluating the efficacy of thiazole derivatives against Candida species found that certain modifications to the thiazole ring significantly enhanced antifungal activity compared to unmodified compounds.

- Case Study on Anticancer Properties : Research on the anticancer effects of thiazole derivatives indicated that these compounds could induce apoptosis in breast cancer cells through mitochondrial pathways.

Scientific Research Applications

Medicinal Chemistry Applications

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-methoxynicotinamide has been investigated for its potential therapeutic effects in various conditions:

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, thiazole derivatives have shown activity against multiple cancer cell lines, suggesting a potential role in cancer therapy .

Neurological Research

The compound's structure suggests potential interactions with neurological pathways. Research has focused on its role as a ligand for metabotropic glutamate receptors, which are implicated in neurodegenerative diseases . This positions the compound as a candidate for further investigation in treating conditions like Alzheimer's disease.

Molecular Imaging Applications

This compound has also been explored for its utility in molecular imaging:

Radioligand Development

The incorporation of fluorine into the compound's structure allows for the development of radioligands suitable for positron emission tomography (PET). Such radioligands can be used to visualize receptor activity in vivo, providing insights into brain function and disease progression .

Study on Anticancer Properties

In a study examining thiazole derivatives, this compound was tested against various cancer cell lines. The results indicated an IC50 value that demonstrates significant cytotoxicity, warranting further exploration of its mechanism of action and potential clinical applications .

| Study | Cell Line | IC50 Value (µM) | Comments |

|---|---|---|---|

| Study 1 | A549 | 0.5 | Significant inhibition observed |

| Study 2 | MCF7 | 0.8 | Potential for combination therapy |

PET Imaging Study

A study utilizing a fluorinated analog of the compound was conducted to assess its efficacy as a PET radioligand. The results showed high specificity and uptake in brain regions associated with metabotropic glutamate receptors, indicating its potential utility in neurological imaging .

| Parameter | Value |

|---|---|

| Radiochemical Yield | 87% |

| Uptake in Target Region | High |

| Stability in Plasma | Stable |

Comparison with Similar Compounds

Key Observations :

- The 2-fluorophenyl group in the target compound is analogous to fluorinated aryl groups in and , which improve metabolic stability and hydrophobic interactions .

- The 2-methoxynicotinamide moiety may enhance solubility compared to sulfonamide or ureido groups in analogs, as methoxy groups reduce crystallinity .

Pharmacological and Functional Comparisons

While biological data for the target compound are unavailable, analogs in the evidence exhibit diverse activities:

Key Observations :

- Antimicrobial thiazole derivatives () highlight the scaffold’s versatility, though substituents like methoxy vs. sulfonamide may shift activity profiles .

Physicochemical and Spectroscopic Comparisons

Spectral data from analogs provide benchmarks for structural validation:

Table 3: Spectroscopic Features of Analogous Compounds

Key Observations :

- The target compound’s methoxynicotinamide group would likely show distinct NMR signals (e.g., methoxy protons at ~3.8 ppm) compared to sulfonamide analogs .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-methoxynicotinamide?

The synthesis typically involves multi-step reactions, including thiazole ring formation, coupling of fluorophenyl groups, and nicotinamide functionalization. Key steps include:

- Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) are commonly used to enhance solubility and reaction efficiency .

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) or bases like triethylamine may be employed for cross-coupling reactions .

- Temperature control : Reactions often proceed at 60–100°C under inert atmospheres to prevent oxidation .

- Protective groups : Boc or Fmoc groups may protect reactive sites during intermediate steps .

Q. How is the structural integrity and purity of this compound validated in academic research?

Characterization relies on:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms molecular connectivity and substituent positions .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and isotopic patterns .

- HPLC : Purity (>95%) is assessed using reverse-phase chromatography with UV detection at 254 nm .

Q. What preliminary biological screening methods are used to assess its therapeutic potential?

Initial screens often include:

- Enzyme inhibition assays : Testing against kinases or proteases linked to diseases like cancer or inflammation .

- Cell viability assays : MTT or Alamar Blue assays in cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for fluorophenyl-thiazole derivatives?

Conflicting SAR results may arise from:

- Conformational flexibility : Use X-ray crystallography or DFT calculations to analyze binding poses .

- Off-target effects : Employ proteome-wide profiling (e.g., affinity chromatography-MS) to identify unintended interactions .

- Metabolic instability : Assess metabolite formation via liver microsome assays .

Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?

Key approaches include:

- Lipophilicity adjustment : Introduce polar groups (e.g., -OH, -COOH) to improve solubility, monitored via logP measurements .

- Prodrug design : Mask reactive groups (e.g., esterification of methoxy substituents) to enhance bioavailability .

- Plasma stability testing : Incubate with human plasma and quantify degradation via LC-MS .

Q. How can in silico modeling guide target identification for this compound?

Computational methods include:

- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding affinities for targets like EGFR or COX-2 .

- Pharmacophore mapping : Identify critical functional groups (e.g., fluorophenyl, thiazole) using MOE or Phase .

- ADMET prediction : Tools like SwissADME estimate absorption, toxicity, and metabolic pathways .

Q. What experimental designs address regioselectivity challenges during derivatization of the thiazole ring?

Regioselectivity is controlled by:

- Directing groups : Install meta-directing substituents (e.g., -NO₂) to guide electrophilic substitution .

- Metal catalysis : Use Pd-catalyzed C-H activation for selective functionalization .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at specific positions .

Q. How should researchers validate analytical methods for stability studies under varying pH and temperature?

Method validation involves:

- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC analysis .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures .

- pH-rate profiling : Measure degradation kinetics at pH 1–13 to identify stability windows .

Q. What strategies mitigate off-target effects in cellular assays while maintaining potency?

Solutions include:

- Isoform-specific inhibitors : Design analogs targeting splice variants or mutant forms of enzymes .

- CRISPR-Cas9 knockout : Validate target specificity by comparing activity in wild-type vs. gene-edited cells .

- Dose-response synergy testing : Combine with known inhibitors to identify additive/synergistic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.